molecular formula C12H19BrO3 B14572888 Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate CAS No. 61188-04-3

Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate

Cat. No.: B14572888
CAS No.: 61188-04-3
M. Wt: 291.18 g/mol
InChI Key: YWVDWLOEIGQYIT-UHFFFAOYSA-N
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Description

Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with a bromo group and a methyl group, along with a propanoate ester functional group

Preparation Methods

The synthesis of Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromo and methyl groups are introduced onto the cyclohexane ring through halogenation and alkylation reactions, respectively.

    Esterification: The final step involves the esterification of the cyclohexane derivative with propanoic acid or its derivatives under acidic conditions to form the desired ester.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Hydroxide ions, amines, etc.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Scientific Research Applications

Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The bromo group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate can be compared with similar compounds such as:

    Methyl 3-(2-oxocyclohexyl)propanoate: Lacks the bromo group, resulting in different reactivity and applications.

    1-Bromo-3,3-dimethylbutane: Similar bromo and methyl substitution but lacks the ester functional group.

    Methyl 3-bromopropionate: Contains a bromo group and ester but lacks the cyclohexane ring.

The uniqueness of this compound lies in its combination of a cyclohexane ring with specific substituents, making it a versatile compound for various applications.

Properties

CAS No.

61188-04-3

Molecular Formula

C12H19BrO3

Molecular Weight

291.18 g/mol

IUPAC Name

methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C12H19BrO3/c1-11(2)6-4-7-12(13,10(11)15)8-5-9(14)16-3/h4-8H2,1-3H3

InChI Key

YWVDWLOEIGQYIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)(CCC(=O)OC)Br)C

Origin of Product

United States

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